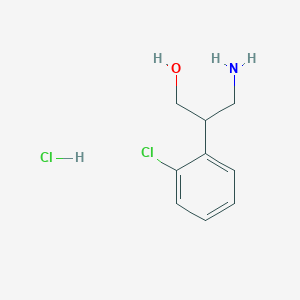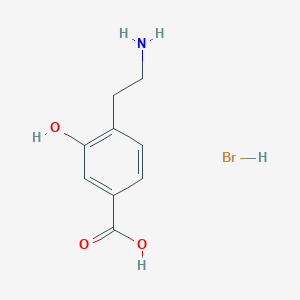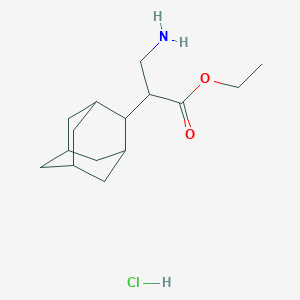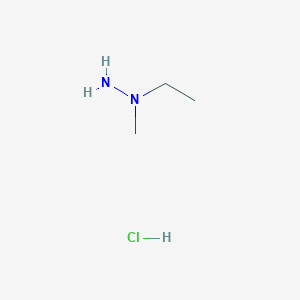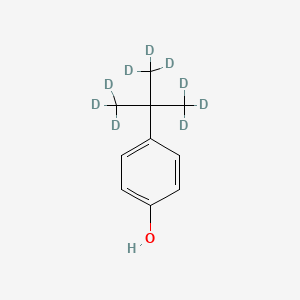
4-Tert-butyl-D9-phenol
Overview
Description
4-Tert-butyl-D9-phenol is an organic compound with the chemical formula C10H5D9O. It is a deuterated form of 4-tert-butylphenol, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in isotope labeling studies and tracer experiments.
Preparation Methods
4-Tert-butyl-D9-phenol can be synthesized through the alkylation of phenol with tert-butanol in the presence of a catalyst. The reaction typically involves the use of a zeolite catalyst treated with sodium hydroxide to enhance selectivity towards the desired product . The reaction conditions include a temperature range of 100-150°C and a pressure of 1-5 atm. Industrial production methods often employ similar alkylation reactions but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
4-Tert-butyl-D9-phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-tert-butylbenzoquinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound can yield 4-tert-butylcyclohexanol.
Scientific Research Applications
4-Tert-butyl-D9-phenol is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the behavior of phenolic compounds.
Biology: Employed in metabolic studies to track the incorporation and transformation of phenolic compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of phenolic drugs.
Industry: Applied in the production of deuterated polymers and materials for specialized applications.
Mechanism of Action
The mechanism of action of 4-tert-butyl-D9-phenol involves its interaction with various molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. In biological systems, it can act as an antioxidant by donating hydrogen atoms (or deuterium atoms) to neutralize free radicals. The deuterium atoms provide a unique advantage in tracing studies due to their distinct mass, allowing for precise tracking of the compound’s fate in complex systems .
Comparison with Similar Compounds
4-Tert-butyl-D9-phenol is similar to other tert-butylphenols, such as 2-tert-butylphenol and 2,4-di-tert-butylphenol. its deuterium labeling sets it apart, making it particularly valuable in isotope studies. Compared to its non-deuterated counterpart, 4-tert-butylphenol, the deuterated version offers enhanced stability and distinct mass spectrometric properties, which are crucial for accurate analytical measurements .
Similar Compounds
- 2-tert-butylphenol
- 2,4-di-tert-butylphenol
- 4-tert-butylphenol
Properties
IUPAC Name |
4-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-10(2,3)8-4-6-9(11)7-5-8/h4-7,11H,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPQWRBYOIRBIT-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC=C(C=C1)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401258682 | |
| Record name | Phenol, 4-[1,1-di(methyl-d3)ethyl-2,2,2-d3]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358730-87-7 | |
| Record name | Phenol, 4-[1,1-di(methyl-d3)ethyl-2,2,2-d3]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358730-87-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-[1,1-di(methyl-d3)ethyl-2,2,2-d3]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401258682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


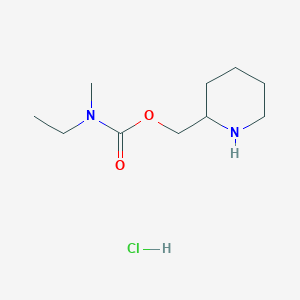
![4-Amino-1-{2-[(2-methoxyethyl)(methyl)amino]ethyl}pyrrolidin-2-one dihydrochloride](/img/structure/B1382348.png)
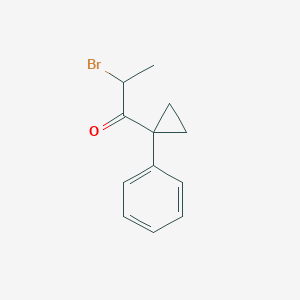
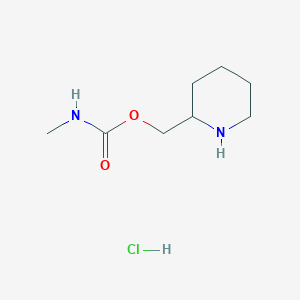
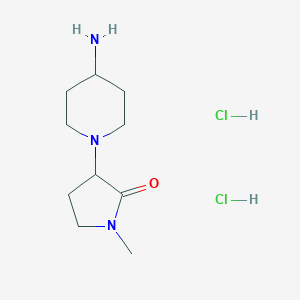
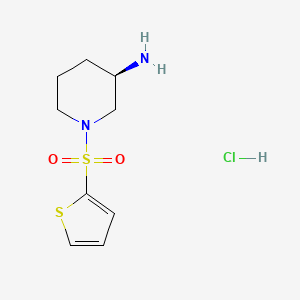
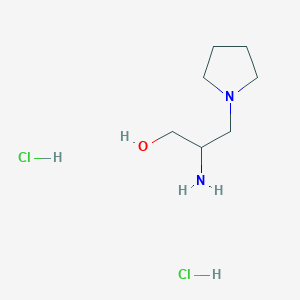
![Propan-2-yl 4-[(tert-butyldimethylsilyl)oxy]-2,2-dimethylbutanoate](/img/structure/B1382359.png)
